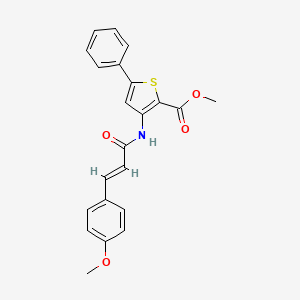

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate

Description

The compound (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a methoxy-substituted phenyl acrylamido group at position 3 and a phenyl group at position 5. Thiophene scaffolds are widely explored due to their electron-rich aromatic systems, enabling diverse substitution patterns that modulate physicochemical and biological behaviors .

Properties

IUPAC Name |

methyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-26-17-11-8-15(9-12-17)10-13-20(24)23-18-14-19(16-6-4-3-5-7-16)28-21(18)22(25)27-2/h3-14H,1-2H3,(H,23,24)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNRTIMZQCVSMI-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-methoxyphenylacrylic acid with an amine to form the acrylamide intermediate.

Thiophene Ring Formation: The acrylamide intermediate is then subjected to cyclization reactions to form the thiophene ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the acrylamide group to an amine or reduce the thiophene ring to a dihydrothiophene.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and dihydrothiophenes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate. For instance, derivatives of thiophene compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including melanoma and lung cancer cells. These studies often employ methods such as MTT assays to determine cell viability and IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

2. Antioxidant Properties

The antioxidant activity of this compound class has also been investigated. Compounds featuring thiophene rings exhibit significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases.

Materials Science Applications

1. Organic Electronics

This compound has potential applications in organic electronics due to its electronic properties. Thiophene derivatives are known for their conductivity and are utilized in organic photovoltaics and field-effect transistors.

2. Photovoltaic Devices

Research indicates that incorporating this compound into polymer blends can enhance the efficiency of solar cells. The optimized blend ratios have shown improved charge carrier mobility and light absorption properties.

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized a series of thiophene-based compounds, including this compound, and evaluated their anticancer properties against various cell lines. The results demonstrated that certain modifications to the thiophene structure significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Application in Organic Solar Cells

Another study focused on the integration of thiophene derivatives into organic solar cells. The findings revealed that devices incorporating this compound exhibited enhanced power conversion efficiencies compared to traditional materials, showcasing the compound's promise in renewable energy applications.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s ability to interact with cellular membranes and proteins can contribute to its antimicrobial properties.

Comparison with Similar Compounds

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate ()

This compound shares the thiophene carboxylate backbone but differs in substituents:

- Substituents : Acetamido (position 5), methyl (position 3), and dual ethyl carboxylate groups (positions 2 and 4).

- Synthesis : Prepared via Gewald-like reactions, which are common for thiophene derivatives .

- Key Differences : The absence of a phenyl group at position 5 and the replacement of the acrylamido group with acetamido may reduce π-π stacking interactions and alter solubility compared to the target compound.

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate ()

- Substituents: Bromo (position 3), cyano (position 4), and ethoxycarbonylmethylsulfanyl (position 5).

- Synthesis: Derived via Sandmeyer reaction from an amino precursor, highlighting reactivity at position 3 .

- The sulfanyl group may enhance intermolecular interactions, as seen in its hydrogen-bonded crystal structure .

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate ()

- Substituents: Amino (position 2), methyl (position 4), and phenyl (position 5).

- Synthesis: Gewald reaction-based, emphasizing the role of amino groups in forming fused heterocycles .

- Contrast: The amino group at position 2 versus the acrylamido group at position 3 in the target compound may lead to divergent reactivity (e.g., nucleophilic vs. conjugation-driven properties).

Methoxyphenyl-Containing Analogues ()

Compounds like (E)-4-methoxycinnamic acid and (E)-3-(4-methoxyphenyl)prop-2-enal share the 4-methoxyphenyl moiety but lack the thiophene core. Key observations:

- Bioactivity : Methoxyphenyl derivatives often exhibit antioxidant or anti-inflammatory activities, as seen in Etlingera species isolates .

- However, the thiophene ring may confer greater rigidity and π-conjugation compared to linear cinnamic acid derivatives.

Functional Group Influence on Properties

Research Findings and Implications

Steric Considerations : The phenyl group at position 5 may increase steric hindrance, reducing reactivity at adjacent positions but improving lipophilicity.

Biological Activity

(E)-Methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on available research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process may include the formation of the thiophene core and subsequent functionalization with methoxy and phenyl groups. Specific reaction conditions and yields can vary based on the methodologies employed.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiophene derivatives, including those similar to this compound. For instance, compounds containing thiophene rings have demonstrated selective cytotoxicity against melanoma cells, inducing apoptosis and cell cycle arrest at specific phases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B9 | VMM917 | 10 | Apoptosis induction |

| B9 | Normal Cells | >50 | Selective toxicity |

Antiviral Activity

The structural features of this compound suggest potential antiviral activity. Similar compounds have been evaluated for their ability to inhibit viral replication, particularly against Hepatitis B virus (HBV). These studies indicate that derivatives can enhance intracellular levels of antiviral proteins, thereby reducing viral load .

Case Studies

- Cytotoxicity Study : A study involving a related thiophene derivative demonstrated a significant cytotoxic effect on cancer cell lines while sparing normal cells, highlighting the importance of structural modifications in enhancing selectivity and potency .

- Antiviral Evaluation : In vitro assays showed that certain derivatives could effectively inhibit HBV replication, suggesting that modifications in the acrylamide moiety could enhance antiviral efficacy .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Certain methoxy-substituted compounds have been shown to inhibit lipoxygenases, enzymes involved in inflammatory processes and cancer progression .

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in studies involving similar compounds, leading to cell death in malignant cells while preserving normal tissue integrity .

Q & A

Q. What are the recommended synthetic routes for (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate?

The compound can be synthesized via a multi-step approach:

- Step 1 : Use the Gewald reaction to construct the thiophene core. This involves reacting a ketone, sulfur, and a cyanoacetate derivative under basic conditions to form 2-aminothiophene-3-carboxylate intermediates .

- Step 2 : Introduce the acrylamido group via coupling. For example, react the amino group on the thiophene with (E)-3-(4-methoxyphenyl)acryloyl chloride using a coupling agent like HBTU (to avoid unstable reagents such as CDI) .

- Step 3 : Purify intermediates via column chromatography and confirm regiochemistry using NMR and X-ray crystallography to avoid structural misassignment .

Q. What analytical methods are critical for characterizing this compound?

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and avoid isomer misidentification (e.g., E vs. Z configurations) .

- NMR spectroscopy : Use - and -NMR to verify substituent positions and acrylamide geometry. Compare experimental data with DFT-calculated chemical shifts for validation .

- HPLC : Assess purity (>95%) using reverse-phase methods with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis or combustion .

- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water sources to prevent environmental contamination .

Advanced Research Questions

Q. How can synthetic purity be optimized for this compound?

- Reagent selection : Replace traditional coupling agents (e.g., CDI) with HBTU to improve reaction efficiency and reduce side products .

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization to achieve >99% purity .

- Process monitoring : Use in-situ FTIR to track reaction progress and minimize byproducts like unreacted acryloyl chloride .

Q. How can computational methods resolve contradictions in spectral data?

- DFT calculations : Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted values to validate structural assignments and identify discrepancies (e.g., rotational isomers) .

- Molecular docking : Investigate potential binding modes with biological targets (e.g., enzymes) to rationalize unexpected bioactivity data .

Q. What strategies mitigate challenges in crystallographic refinement?

- Disorder modeling : Use SHELXL to refine disordered regions (e.g., methoxy groups) with appropriate constraints and occupancy factors .

- High-resolution data : Collect data at low temperature (100 K) and synchrotron sources to enhance resolution for accurate electron density mapping .

Q. How can biological activity be systematically evaluated?

- In vitro assays : Test antioxidant activity via DPPH radical scavenging and anti-inflammatory effects using carrageenan-induced edema models .

- Structure-activity relationships (SAR) : Modify the acrylamido group (e.g., fluorinated analogs) to assess impact on bioactivity .

Q. What are the key considerations for regioselective functionalization?

- Electrophilic substitution : Target the electron-rich thiophene ring at the 5-position using directing groups (e.g., methyl esters) .

- Cross-coupling : Employ Suzuki-Miyaura reactions to introduce aryl groups at specific positions while preserving the acrylamide geometry .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.